Iolidonic acid

Descripción general

Descripción

Se utiliza ampliamente en el tratamiento de diversas enfermedades óseas, incluida la osteoporosis, la enfermedad de Paget y las complicaciones óseas asociadas con el cáncer . El compuesto tiene una alta afinidad por el tejido óseo y funciona inhibiendo la resorción ósea.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido iolidónico generalmente implica la bisfosfonación del ácido 2-(1H-imidazol-1-il)acético. El proceso comienza con la preparación del intermedio, ácido 2-(1H-imidazol-1-il)acético, que luego se somete a fosfonación utilizando ácido fosforoso y tricloruro de fósforo . La reacción se lleva a cabo en condiciones controladas, calentando y agitando la mezcla a temperaturas específicas para asegurar la formación del producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de ácido iolidónico implica un proceso de varios pasos que incluye la síntesis de intermedios, su purificación y posterior fosfonación. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final. El uso de equipos avanzados y estrictas medidas de control de calidad son esenciales para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido iolidónico experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su actividad biológica y aplicaciones terapéuticas.

Reactivos y condiciones comunes:

Oxidación: El ácido iolidónico puede oxidarse utilizando agentes oxidantes fuertes en condiciones controladas.

Reducción: La reducción del ácido iolidónico implica el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución generalmente implican el reemplazo de grupos funcionales en la molécula, facilitado por reactivos y catalizadores específicos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del ácido iolidónico, que pueden tener actividades biológicas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Iolidonic acid has diverse applications across several scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying bisphosphonate chemistry and interactions with bone tissue. This research aids in understanding the behavior of similar compounds and their effects on bone metabolism.

Biology

- Bone Metabolism Studies : Investigations into this compound have provided insights into bone metabolism mechanisms and the processes involved in bone resorption. Its ability to inhibit osteoclast activity is crucial for developing treatments for metabolic bone disorders.

Medicine

- Therapeutic Applications : The compound is extensively studied for its potential in treating various bone diseases and cancer-related complications. Its mechanism involves inhibiting the mevalonate pathway, leading to osteoclast apoptosis and reduced bone resorption .

Industry

- Pharmaceutical Development : this compound is utilized in developing pharmaceuticals and serves as a reference standard in quality control processes within the pharmaceutical industry.

Case Studies

- Treatment of Osteoporosis : A study demonstrated that patients receiving this compound showed significant improvements in bone density compared to those treated with traditional bisphosphonates. The compound's higher affinity for bone tissue resulted in more effective inhibition of osteoclast activity.

- Cancer-related Bone Complications : Research indicated that this compound effectively reduced pain and improved mobility in patients with metastatic bone disease. The compound's mechanism of action facilitated better management of symptoms associated with cancer-induced bone degradation .

Mecanismo De Acción

El ácido iolidónico ejerce sus efectos inhibiendo la actividad de los osteoclastos, las células responsables de la resorción ósea. Se une a la matriz mineral ósea y es internalizado por los osteoclastos durante la resorción ósea. Una vez dentro de las células, el ácido iolidónico inhibe la vía del mevalonato, específicamente apuntando a la enzima farnesil difosfato sintasa. Esta inhibición interrumpe la prenilación de las proteínas de señalización de pequeñas GTPasas, lo que lleva a la apoptosis de los osteoclastos y una reducción en la resorción ósea .

Compuestos similares:

Clodronato: Un bifosfonato de primera generación con sustituyentes simples unidos al carbono central.

Etidronato: Otro bifosfonato de primera generación con propiedades similares al clodronato.

Pamidronato: Un bifosfonato de segunda generación con una cadena lateral alifática que contiene un solo nitrógeno.

Alendronato: Similar al pamidronato pero con diferentes estructuras de cadena lateral.

Ibandronato: Un bifosfonato de segunda generación con mayor potencia.

Risedronato: Un bifosfonato de tercera generación con una cadena lateral heterocíclica que contiene átomos de nitrógeno.

Singularidad del ácido iolidónico: El ácido iolidónico destaca por su alta potencia y afinidad por el tejido óseo. Es uno de los bifosfonatos más potentes disponibles, con una potencia relativa significativamente mayor que la de los bifosfonatos de primera y segunda generación. Su estructura única, que incluye dos átomos de nitrógeno en un anillo de imidazol, contribuye a su mayor eficacia y especificidad en la orientación de los osteoclastos .

Comparación Con Compuestos Similares

Clodronate: A first-generation bisphosphonate with simple substituents attached to the central carbon.

Etidronate: Another first-generation bisphosphonate with similar properties to clodronate.

Pamidronate: A second-generation bisphosphonate with an aliphatic side chain containing a single nitrogen.

Alendronate: Similar to pamidronate but with different side chain structures.

Ibandronate: A second-generation bisphosphonate with enhanced potency.

Risedronate: A third-generation bisphosphonate with a heterocycle side chain containing nitrogen atoms.

Uniqueness of Iolidonic Acid: this compound stands out due to its high potency and affinity for bone tissue. It is one of the most potent bisphosphonates available, with a relative potency significantly higher than that of first and second-generation bisphosphonates. Its unique structure, which includes two nitrogen atoms in an imidazole ring, contributes to its enhanced efficacy and specificity in targeting osteoclasts .

Actividad Biológica

Iolidonic acid, a compound of interest in pharmacological research, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

This compound is a derivative of the indole-3-acetic acid family. Its chemical structure contributes to its biological activity, particularly in plant growth regulation and potential therapeutic applications in humans. The molecular formula is C10H9NO3, and its structure allows for interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.

- Cytotoxic Effects : this compound has been investigated for its cytotoxic properties against cancer cell lines. It appears to induce apoptosis (programmed cell death) in certain cancer cells, making it a candidate for cancer therapy.

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Interaction with Cellular Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to affect the MAPK/ERK pathway, which plays a significant role in cell survival and differentiation.

- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and apoptosis. This modulation can enhance or inhibit specific cellular responses depending on the context.

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

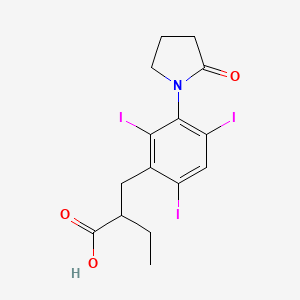

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGWMPWEXXUAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865013 | |

| Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21766-53-0 | |

| Record name | Iolidonic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOLIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.